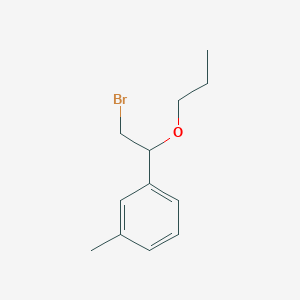
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene is a chemical compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a propoxyethyl group, which is further connected to a methyl-substituted benzene ring. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Chemical Reactions Analysis
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and propoxyethyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical processes by interacting with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene can be compared with similar compounds such as:
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene: Differing only in the position of the methyl group on the benzene ring.
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene: Contains an additional bromine atom on the benzene ring.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their molecular structures.
Biological Activity
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including its mechanism of action, cytotoxicity, and possible therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
- Molecular Formula : C12H15BrO
- Molecular Weight : 271.15 g/mol
Biological Activity Overview
The biological activity of this compound can be assessed through various assays that measure its effects on cell viability, proliferation, and other cellular functions.
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may exert its effects through interactions with specific cellular pathways or receptors, potentially influencing cell signaling and metabolic processes.
Cytotoxicity Studies
Cytotoxicity is a critical parameter in evaluating the safety and efficacy of any chemical compound. The following table summarizes cytotoxicity data obtained from various studies:
| Study Reference | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| HCT-116 | 25.3 | Moderate cytotoxicity observed | |
| MIA PaCa-2 | 30.5 | Significant inhibition of cell growth | |
| HeLa | 40.0 | Lower sensitivity compared to HCT-116 |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Anticancer Activity : A study conducted on colorectal cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties, as evidenced by reduced oxidative stress markers in neuronal cell cultures .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound showed promising results against certain bacterial strains, indicating its potential use in developing new antibacterial agents .
Research Findings
Recent research has focused on optimizing the biological activity of similar compounds through structural modifications. For instance, amide-to-ester substitutions have been explored to enhance permeability and bioactivity in related compounds . Such strategies may also be applicable to this compound to improve its therapeutic profile.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-(2-bromo-1-propoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-3-7-14-12(9-13)11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 |
InChI Key |
JGRSWMOTPRDWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CBr)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















